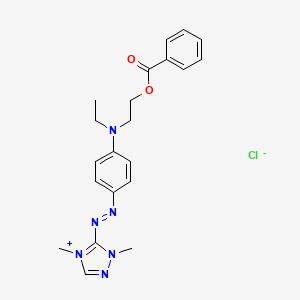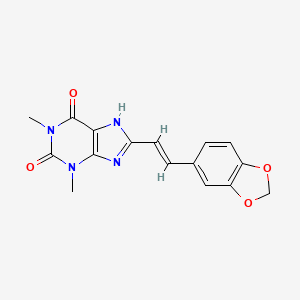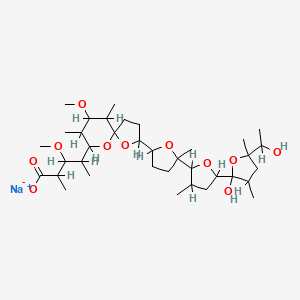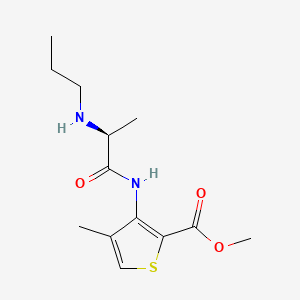
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is a complex organic compound that belongs to the class of pyridocarbazoles This compound is known for its unique structural features, which include multiple aromatic rings and a dimethylaminoethyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- typically involves multi-step organic reactions. One common method includes the use of microwave irradiation in the presence of p-toluenesulfonic acid (p-TsOH) as a catalyst. This method has been shown to yield high purity products with yields up to 91% in a relatively short reaction time of 11 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organic synthesis and process optimization are likely applied. This includes scaling up the microwave-assisted synthesis method and optimizing reaction conditions to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has been studied for its interactions with DNA and proteins.
Industry: It may be used in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- involves its interaction with molecular targets such as DNA and proteins. It binds to the DNA helix via intercalation, causing structural changes that inhibit DNA replication and transcription. This leads to the inhibition of cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: Another pyridocarbazole with anticancer properties.
Carbazole: A simpler structure with various biological activities.
Pyrazolo[3,4-d]pyrimidine: A compound with a different core structure but similar biological activities.
Uniqueness
3H-Pyrido(3,2-a)carbazol-3-one, 4,5,6,11-tetrahydro-4-(2-(dimethylamino)ethyl)- is unique due to its specific structural features, such as the dimethylaminoethyl side chain, which enhances its binding affinity to DNA and proteins. This makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
127040-39-5 |
|---|---|
Molekularformel |
C19H21N3O |
Molekulargewicht |
307.4 g/mol |
IUPAC-Name |
4-[2-(dimethylamino)ethyl]-6,11-dihydro-5H-pyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C19H21N3O/c1-21(2)11-12-22-17-9-7-14-13-5-3-4-6-16(13)20-19(14)15(17)8-10-18(22)23/h3-6,8,10,20H,7,9,11-12H2,1-2H3 |
InChI-Schlüssel |
BNLLNQUTPSENBW-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN1C2=C(C=CC1=O)C3=C(CC2)C4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



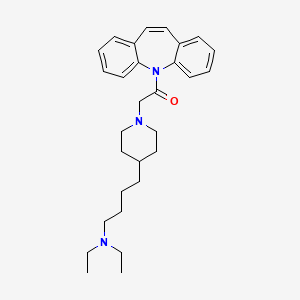
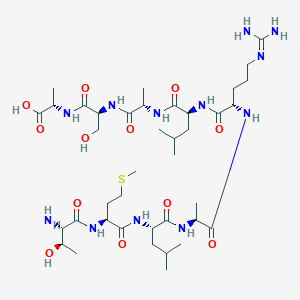

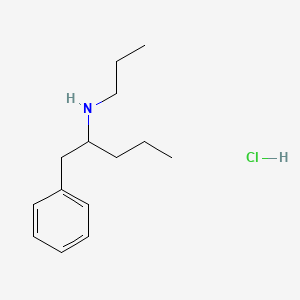

![(5S,5aR,8aR,9R)-5-ethylsulfanyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12777338.png)

![[(3S,3aR,6S,6aS)-3-(3-phenylpropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777360.png)
